![molecular formula C6H6F3N3O2 B13493916 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid](/img/structure/B13493916.png)
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid typically involves the cyclocondensation of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted triazoles and propanoic acids, such as:
- 3,5-bis(trifluoromethyl)benzonitrile
- 3-(trifluoromethyl)-1,2,4-triazole
- 2-(trifluoromethyl)propanoic acid
Uniqueness
What sets 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid apart is its combination of the trifluoromethyl group and the triazole ring, which imparts unique chemical and physical properties. This combination enhances its stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6F3N3O2 |
|---|---|
Molecular Weight |
209.13 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]propanoic acid |
InChI |
InChI=1S/C6H6F3N3O2/c7-6(8,9)5-10-3(11-12-5)1-2-4(13)14/h1-2H2,(H,13,14)(H,10,11,12) |
InChI Key |
BWHMOVVHKJYDBQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C1=NC(=NN1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride](/img/structure/B13493833.png)
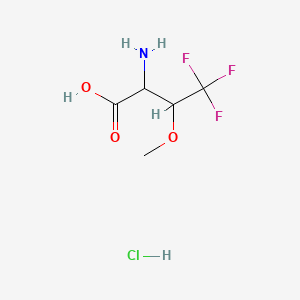

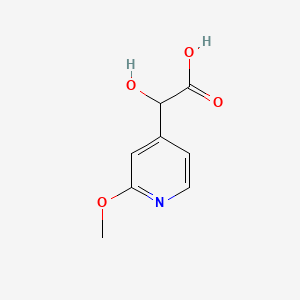
![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid](/img/structure/B13493864.png)
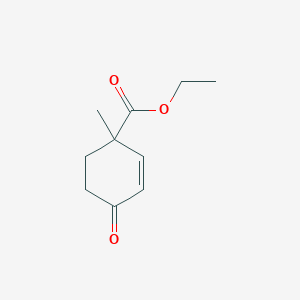
![N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493874.png)
![3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13493883.png)
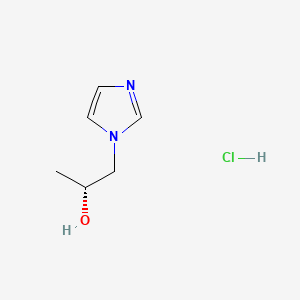
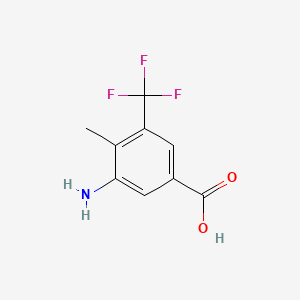
![3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13493902.png)
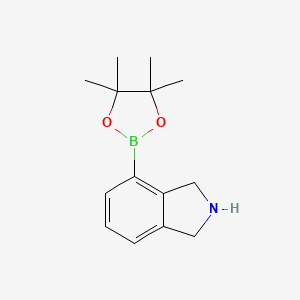
![6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13493913.png)
